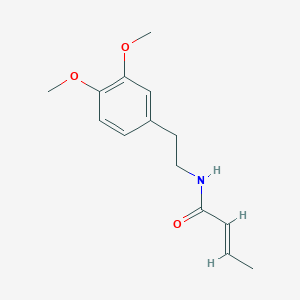![molecular formula C14H11N3O2S B2978408 Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-phenyl-, methylester CAS No. 208993-97-9](/img/structure/B2978408.png)
Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-phenyl-, methylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-phenyl-, methylester is a complex organic compound characterized by its fused ring structure containing sulfur, nitrogen, and oxygen atoms. This compound is part of the thienopyrazine family, which is known for its diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed C-N Coupling: One common synthetic route involves the Pd-catalyzed Buchwald-Hartwig cross-coupling reaction[_{{{CITATION{{{3{Synthesis of Novel Methyl 7- [ (Hetero)arylamino]thieno [2,3-](https://www.mdpi.com/1420-3049/26/16/4823). This method typically uses methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate and (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines[{{{CITATION{{{3{Synthesis of Novel Methyl 7- [ (Hetero)arylamino]thieno 2,3-. The reaction conditions vary based on the electronic character of the substrates, with different ligands and solvents used to achieve good-to-excellent yields[{{{CITATION{{{_3{Synthesis of Novel Methyl 7- [ (Hetero)arylamino]thieno 2,3-.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This often involves large-scale reactors and precise control of temperature, pressure, and reagent concentrations.
Types of Reactions:
Reduction: Reduction reactions can be used to modify the compound, typically by removing oxygen atoms or adding hydrogen atoms.
Substitution: Substitution reactions are common, where functional groups within the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various reagents such as halides, amines, and alcohols can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: A wide range of substituted derivatives based on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: It has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases. Industry: The compound finds applications in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism by which Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-phenyl-, methylester exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
Thieno[3,2-b]pyrazine-6-carboxylic acid: Similar structure but different positioning of the nitrogen atoms.
Thieno[2,3-b]pyridine-6-carboxylic acid: Similar core structure but with a pyridine ring instead of pyrazine.
Uniqueness: Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-phenyl-, methylester is unique due to its specific arrangement of atoms and functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
methyl 7-amino-2-phenylthieno[2,3-b]pyrazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-19-14(18)12-10(15)11-13(20-12)16-7-9(17-11)8-5-3-2-4-6-8/h2-7H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZACMQHJOUOYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=NC(=CN=C2S1)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)carbamate](/img/structure/B2978326.png)

![8-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid](/img/structure/B2978328.png)

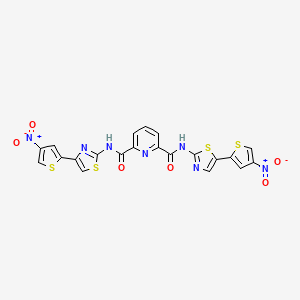
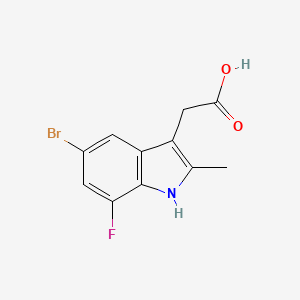
![(3Z)-4-[(3-chloro-2-methylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one](/img/structure/B2978337.png)
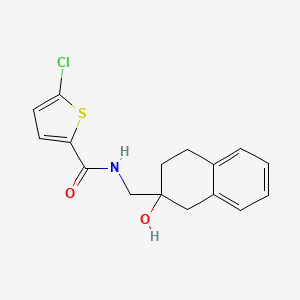
![N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide](/img/structure/B2978340.png)
![N-[2-({3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide](/img/structure/B2978341.png)
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
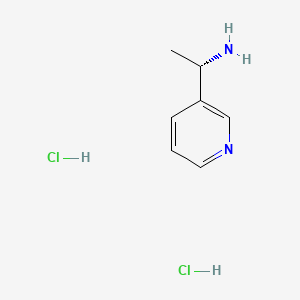
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2978346.png)
